molecular formula C16H17NO3 B5707584 N-(3-ethoxyphenyl)-2-methoxybenzamide

N-(3-ethoxyphenyl)-2-methoxybenzamide

Cat. No.: B5707584
M. Wt: 271.31 g/mol
InChI Key: QIARZBPDVKROSS-UHFFFAOYSA-N
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Description

Contextual Significance of N-Arylbenzamide Derivatives in Contemporary Chemical Sciences

The N-arylbenzamide scaffold is a cornerstone in modern chemical research, particularly within medicinal chemistry and materials science. This structural motif, which features an amide bond between an aromatic amine and a benzoic acid derivative, is prevalent in a vast array of biologically active compounds. It is estimated that amides are present in approximately 25% of top-selling pharmaceuticals, highlighting their importance. nanobioletters.com

In the realm of drug discovery, N-arylbenzamide derivatives have been investigated for a wide spectrum of pharmacological activities. Researchers have synthesized and tested these compounds for their potential as:

Antimicrobial and Antifungal Agents: Many N-phenylbenzamides and related structures show promise in inhibiting the growth of pathogenic bacteria and fungi. nanobioletters.commdpi.com

Antitumor Agents: The benzamide (B126) structure is a key component in various anticancer compounds, including kinase inhibitors and tubulin polymerization inhibitors. nanobioletters.com

Anti-inflammatory and Analgesic Compounds: The inherent ability of the amide group to form stable hydrogen bonds makes it a valuable pharmacophore in designing molecules that can interact with biological targets to modulate pain and inflammation. nanobioletters.com

Kinase Inhibitors: Specific N-arylbenzamides have been designed to inhibit enzymes like STAT3 and LRRK2, which are therapeutic targets for cancer and Parkinson's disease, respectively.

Beyond medicine, the rigid, planar nature of the amide bond and the electronic properties of the connected aryl rings make these derivatives suitable for applications in materials science, such as in the development of novel organic semiconductors. evitachem.com The versatility in synthesis, allowing for a wide range of substituents on either aromatic ring, enables the fine-tuning of a molecule's chemical and physical properties for specific applications. mdpi.com

Academic Relevance and Research Focus on N-(3-ethoxyphenyl)-2-methoxybenzamide

Specific academic studies focusing exclusively on this compound are not widely available in public databases. However, its structural framework suggests potential areas of research interest based on the activities of analogous compounds. The molecule can be viewed as a combination of two key fragments: 2-methoxybenzamide (B150088) and N-phenylacetamide substituted with an ethoxy group.

The 2-methoxybenzamide unit is a known structural component in agrochemicals, such as the herbicide safener cyprosulfamide (B165978) (N-[4-(cyclopropylcarbamoyl)phenylsulphonyl]-2-methoxybenzamide). google.com The synthesis and reactions of 2-methoxybenzoyl chloride, the logical precursor to this part of the molecule, are well-established. google.comsigmaaldrich.com

The 3-ethoxyaniline (B147397) portion contributes to the molecule's lipophilicity and can influence its binding to biological targets. The N-arylbenzamide core itself is a privileged scaffold in medicinal chemistry, as noted previously. mdpi.comnih.gov Therefore, this compound could be a candidate for screening in various biological assays, including those for antimicrobial, anticancer, or anti-inflammatory activity, to determine if it possesses novel therapeutic properties.

A logical synthetic route to this compound is the Schotten-Baumann reaction, which involves the acylation of 3-ethoxyaniline with 2-methoxybenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 1: Calculated Chemical Properties of this compound Note: These properties are computationally derived as experimental data is not readily available.

PropertyValue
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
XLogP33.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
Formal Charge0

Table 2: Examples of Research Findings on Related N-Arylbenzamide Derivatives

Derivative ClassReported Research Focus / ActivityReference
N-phenylbenzamidesInvestigated for antibacterial and antifungal activities. mdpi.com
N-arylcinnamamidesShowed antistaphylococcal, antitubercular, and antifungal activities. nih.gov
N-Benzimidazole-Derived CarboxamidesEvaluated for antiproliferative and antioxidative activity. nih.gov
N-(3,5-Dimethylphenyl)-3-methoxybenzamideIdentified for its ability to inhibit melanin (B1238610) production. researchgate.net

Foundational Principles of Amide Chemistry Pertinent to the Compound

The chemical identity and reactivity of this compound are defined by the central amide functional group. Key principles of amide chemistry are essential to understanding its behavior.

Amide Bond Formation: The formation of an amide bond is a condensation reaction between a carboxylic acid or its derivative and an amine. nanobioletters.com A common and efficient laboratory method involves reacting an amine with a more reactive acyl chloride, such as 2-methoxybenzoyl chloride. sigmaaldrich.com This reaction is typically performed in the presence of a base (like triethylamine (B128534) or aqueous sodium hydroxide) to act as a proton scavenger. google.com Alternatively, coupling agents can be used to activate the carboxylic acid directly for reaction with the amine. evitachem.com

Hydrolysis: The amide bond is notably stable and resistant to hydrolysis. However, it can be cleaved back into its constituent carboxylic acid and amine through prolonged heating with a strong acid or base. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. Base-promoted hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-ethoxyphenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-3-20-13-8-6-7-12(11-13)17-16(18)14-9-4-5-10-15(14)19-2/h4-11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIARZBPDVKROSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of N-(3-ethoxyphenyl)-2-methoxybenzamide

The formation of the amide bond in this compound is the central challenge in its synthesis. Various methods have been developed to achieve this transformation efficiently, each with its own mechanistic nuances and advantages.

Amide Coupling Reactions: Mechanistic Considerations and Synthetic Optimization

Amide coupling reactions represent a cornerstone of modern organic synthesis and are a primary route to N-aryl benzamides. These reactions typically involve the activation of a carboxylic acid, in this case, 2-methoxybenzoic acid, to make it more susceptible to nucleophilic attack by an amine, 3-ethoxyaniline (B147397).

The process is facilitated by a plethora of coupling reagents. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are commonly used. The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide and a urea (B33335) byproduct. To enhance efficiency and minimize side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. These additives can react with the O-acylisourea to form an activated ester, which is less prone to racemization and more reactive towards the amine.

Recent advancements have introduced more sophisticated coupling agents. For instance, (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) is a third-generation uronium-type coupling reagent that offers advantages such as high stability, the formation of water-soluble byproducts, and a reduced risk of epimerization. evitachem.com The use of such reagents can lead to high yields under mild conditions. evitachem.com Boron-based reagents, such as boronic acids and borate (B1201080) esters like B(OCH₂CF₃)₃, have also emerged as effective catalysts for direct amidation, often requiring conditions that remove water. acs.orgucl.ac.uk

The choice of solvent and base is also critical for optimizing these reactions. Dipolar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are frequently employed. ucl.ac.ukresearchgate.net A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et₃N), is typically added to neutralize the acid formed during the reaction and to act as a proton scavenger. evitachem.commdpi.com

Reaction of Acyl Chlorides with Substituted Aniline (B41778) Derivatives

A classic and robust method for forming the amide bond is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride. byjus.comtestbook.comvedantu.com In the context of this compound synthesis, this would entail the reaction of 2-methoxybenzoyl chloride with 3-ethoxyaniline.

The reaction is typically carried out in a two-phase system consisting of an organic solvent (like dichloromethane or diethyl ether) and an aqueous solution of a base, such as sodium hydroxide (B78521). testbook.com The base serves two crucial purposes: it neutralizes the hydrochloric acid (HCl) byproduct, preventing the protonation of the unreacted amine, and it drives the equilibrium towards amide formation. byjus.com The key steps of the mechanism involve the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. vedantu.comchemistry-reaction.com This intermediate then collapses, eliminating a chloride ion to yield the final amide product. vedantu.com

Pyridine can also be used as a base, and it has been observed to enhance the acylating power of the acyl chloride. byjus.com The general applicability of this method makes it suitable for the synthesis of a wide range of benzamides. For example, the synthesis of N-(3-hydroxyphenyl)benzamide, a precursor to the target molecule, has been achieved through the condensation of 3-hydroxyaniline with benzoyl chloride in an aqueous medium. researchgate.net A similar strategy could be employed for this compound.

Reagent 1Reagent 2BaseSolventProductReference
2-methoxybenzoyl chloride3-ethoxyanilineSodium HydroxideDichloromethane/WaterThis compound byjus.comtestbook.com
Benzoyl chloride3-hydroxyanilineAqueous BaseNot SpecifiedN-(3-hydroxyphenyl)benzamide researchgate.net
Benzoyl chloridePhenethylamineSodium HydroxideNot SpecifiedBenzamide (B126) chemistry-reaction.com

Microwave-Assisted Synthesis Protocols for Benzamide Frameworks

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates and improve yields. rsc.orgijpsjournal.com The use of microwave irradiation can significantly reduce reaction times for the synthesis of N-heterocycles and other complex organic molecules, often from hours to minutes. ijpsjournal.comnih.gov

This technology can be applied to various amide formation reactions, including those catalyzed by acids or performed under solvent-free conditions. ijpsjournal.com For instance, the synthesis of various amides and related compounds has been shown to be more efficient under microwave heating compared to conventional heating methods. ijpsjournal.comnih.gov The ability of dielectric heating to rapidly and uniformly heat the reaction mixture can lead to enhanced reaction rates and greater selectivity. researchgate.net While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided search results, the general principles suggest its feasibility. The reaction of 2-methoxybenzoic acid or its acyl chloride with 3-ethoxyaniline could likely be optimized under microwave conditions, potentially in the presence of a suitable catalyst or on a solid support to achieve a rapid and efficient synthesis. researchgate.net

Palladium-Catalyzed Carbonylation Routes for Benzamide Synthesis

Palladium-catalyzed carbonylation reactions provide a powerful alternative for the synthesis of benzamides. acs.org This method typically involves the reaction of an aryl halide (e.g., an aryl bromide or iodide) with an amine and carbon monoxide in the presence of a palladium catalyst. acs.orgacs.org

For the synthesis of this compound, one possible route would be the palladium-catalyzed carbonylation of an aryl halide such as 1-bromo-3-ethoxybenzene with 2-methoxyaniline, or 2-bromoanisole (B166433) with 3-ethoxyaniline, in the presence of carbon monoxide. The catalytic cycle generally involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by CO insertion to form a palladium-acyl intermediate. This intermediate then undergoes reductive elimination with the amine to yield the benzamide and regenerate the palladium(0) catalyst.

The choice of ligand is crucial for the success of these reactions. Xantphos is a ligand that has been shown to be effective for the palladium-catalyzed carbonylation of aryl bromides at atmospheric pressure. acs.org This methodology is applicable to the synthesis of various benzamides. acs.org Another approach involves using formamides as a source of both the amine and the carbonyl group, thus avoiding the need for toxic carbon monoxide gas. acs.org

Novel Synthetic Routes via Benzoyl Isothiocyanate Intermediates

While not a direct route to benzamides, the synthesis of thiobenzamides via benzoyl isothiocyanate intermediates offers an interesting parallel. This method involves the acylation of a thioamide, which can be prepared from the corresponding amide. nih.gov

The synthesis of substituted 2-benzoylaminothiobenzamides has been achieved by the acylation of 2-aminothiobenzamide with substituted benzoyl chlorides. nih.gov The benzoylation occurs by treating the thioamide with a benzoyl chloride in a solvent like acetone. nih.gov Benzoyl isothiocyanate itself can be synthesized from benzoyl chloride and a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), often with a phase-transfer catalyst like PEG-400. chemicalbook.com The resulting benzoyl isothiocyanate can then react with an amine. While this route primarily yields thioamides, it highlights the versatility of acyl precursors in synthesizing related functional groups. nih.govresearchgate.net

Derivatization Strategies for Structural Analogs and Probes

The synthesis of structural analogs of this compound is valuable for structure-activity relationship (SAR) studies and for developing chemical probes. A key precursor for such derivatization is N-(3-hydroxyphenyl)benzamide. researchgate.net

The phenolic hydroxyl group in N-(3-hydroxyphenyl)benzamide provides a convenient handle for introducing a variety of substituents via O-alkylation. This reaction is typically carried out by treating the phenol (B47542) with an alkyl halide in the presence of a base. researchgate.net For example, a range of 3-O-derivatives of N-(3-hydroxyphenyl)benzamide have been prepared by reacting it with different alkyl halides under reflux conditions in the presence of sodium ethoxide in ethanol. researchgate.net This strategy allows for the systematic modification of the ethoxy group in this compound to explore the impact of different alkyl chains on the molecule's properties.

Similarly, other positions on the aromatic rings could be functionalized, although this would likely require starting from different precursors with the desired substitution patterns. The synthesis of analogs with variations in the 2-methoxy group would necessitate starting with a different substituted benzoic acid.

The creation of such analogs is crucial for exploring the chemical space around the parent molecule and for identifying derivatives with potentially enhanced or modified biological activities. nih.gov

Regioselective Functionalization of Aromatic Rings

The structure of this compound presents two aromatic rings that can be selectively functionalized. The ability to introduce new chemical groups at specific positions is crucial for tailoring the molecule's properties. This regioselectivity is governed by the directing effects of the substituents already present on each ring. ulethbridge.cawikipedia.org

The 2-methoxybenzamide (B150088) portion of the molecule contains a methoxy (B1213986) group (-OCH3) and an amide group (-CONH-). The methoxy group is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. pressbooks.publibretexts.org The amide group's directing effect is more complex and can depend on the reaction conditions.

The 3-ethoxyphenyl moiety has an ethoxy group (-OCH2CH3), which, similar to the methoxy group, is an activating, ortho-, para-director. pressbooks.publibretexts.org It also has the amide nitrogen, which can influence the reactivity of this ring.

The table below summarizes the expected regioselectivity for electrophilic aromatic substitution on each ring of this compound, based on the directing effects of the existing substituents.

RingSubstituentDirecting EffectPredicted Position of Electrophilic Attack
2-Methoxybenzoyl Ring -OCH3Ortho, Para-directingThe positions ortho and para to the methoxy group are activated.
-CONH-Meta-directing (generally)The positions meta to the amide carbonyl are favored.
3-Ethoxyphenyl Ring -OC2H5Ortho, Para-directingThe positions ortho and para to the ethoxy group are activated.
-NHCO-Ortho, Para-directingThe amide nitrogen's lone pair can activate the ortho and para positions.

When multiple substituents are present, the most activating group typically governs the position of substitution. ulethbridge.ca Therefore, for the 2-methoxybenzoyl ring, the powerful ortho-, para-directing effect of the methoxy group is expected to be dominant. For the 3-ethoxyphenyl ring, both the ethoxy and the amide nitrogen are ortho-, para-directing, leading to strong activation of specific positions.

Introduction of Diverse Substituents for Structure-Activity Relationship Investigations

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how different chemical groups on a core molecule affect its biological activity. For this compound, introducing a variety of substituents can modulate its electronic, steric, and lipophilic properties.

Halogenation is a common strategy in SAR studies. Reagents like N-halosuccinimides in solvents such as hexafluoroisopropanol can provide high regioselectivity for the halogenation of aromatic rings. rsc.org For this compound, this could lead to the introduction of chloro, bromo, or iodo groups at the activated positions.

Nitration is another key transformation. The use of reagents like iron(III) nitrate (B79036) can promote regioselective nitration of aniline derivatives. semanticscholar.org For the 3-ethoxyphenyl ring, nitration would likely occur at the positions activated by the ethoxy and amide groups.

The following table outlines potential functionalization reactions and the types of substituents that could be introduced for SAR studies.

Reaction TypeReagent ExamplePotential Substituent
Halogenation N-Bromosuccinimide (NBS)-Br
Nitration Nitric acid/Sulfuric acid-NO2
Friedel-Crafts Acylation Acetyl chloride/AlCl3-COCH3
Sulfonation Fuming sulfuric acid-SO3H

Reactivity Profiling and Potential Chemical Transformations

The chemical reactivity of this compound is determined by its functional groups, including the amide linkage and the two substituted aromatic rings.

Oxidation and Reduction Pathways

The amide group in this compound is generally resistant to oxidation. However, the N-alkyl groups in tertiary benzamides can be oxidized at the alpha-position. nih.gov While this compound is a secondary amide, related oxidative processes could potentially occur under specific conditions. More likely, oxidation could target the electron-rich aromatic rings, especially with powerful oxidizing agents, potentially leading to quinone-like structures or ring opening under harsh conditions.

The reduction of the amide group in this compound can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). nih.gov This would convert the amide to the corresponding amine, N-(3-ethoxyphenyl)-2-methoxybenzylamine. The nitro group, if introduced through nitration, can be selectively reduced to an amino group using reagents like tin(II) chloride or catalytic hydrogenation, which is a common strategy in the synthesis of more complex molecules. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Moieties

As discussed, the aromatic rings of this compound are susceptible to electrophilic aromatic substitution. The positions of substitution are dictated by the combined directing effects of the substituents on each ring. ulethbridge.cawikipedia.orglibretexts.org The methoxy and ethoxy groups are strong activating ortho-, para-directors, making electrophilic attack at these positions highly favorable. pressbooks.pub

Nucleophilic aromatic substitution (NAS) is generally less common for electron-rich aromatic rings unless a good leaving group is present and the ring is activated by strong electron-withdrawing groups. For this compound, NAS would be challenging under standard conditions. However, if a halogen were introduced onto one of the rings, particularly in a position activated by a nitro group, then nucleophilic substitution could become a viable pathway for further functionalization.

Molecular Structure, Polymorphism, and Advanced Spectroscopic Characterization

High-Resolution Structural Elucidation

Advanced analytical techniques provide a foundational understanding of the three-dimensional structure and intermolecular forces governing the solid-state arrangement of N-(3-ethoxyphenyl)-2-methoxybenzamide and its analogs.

While specific single-crystal X-ray diffraction data for this compound is not prominently available in the reviewed literature, extensive analysis has been performed on closely related analogs, which provides significant insight into the expected structural features.

One such analog, N-(3-hydroxyphenyl)-3-methoxybenzamide, has been shown to exhibit polymorphism, crystallizing in two distinct forms. mdpi.comresearchgate.net Polymorph I crystallizes in the orthorhombic space group Pna2₁, while Polymorph II adopts the triclinic space group P-1. mdpi.comresearchgate.net The key difference between them lies in the asymmetric unit: Polymorph I contains a single molecule, whereas Polymorph II has two molecules in its asymmetric unit. mdpi.comresearchgate.net

Table 1: Crystallographic Data for Analogs of this compound

Parameter N-(3-hydroxyphenyl)-3-methoxybenzamide (Polymorph I) mdpi.com N-(3-hydroxyphenyl)-3-methoxybenzamide (Polymorph II) mdpi.com 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide researchgate.net
Crystal System Orthorhombic Triclinic Monoclinic
Space Group Pna2₁ P-1 P2₁/c
a (Å) 20.33 8.16 13.92
b (Å) 5.00 10.15 7.64
c (Å) 11.75 14.12 13.56
α (°) 90 92.59 90
β (°) 90 98.79 92.05
γ (°) 90 100.86 90
Z' 1 2 1

This table presents crystallographic data obtained from single-crystal X-ray diffraction analyses of analog compounds.

The solid-state packing of benzamide (B126) derivatives is heavily influenced by their molecular conformation and the network of intermolecular interactions. The study of polymorphism in N-(3-hydroxyphenyl)-3-methoxybenzamide reveals that differences in crystal packing are attributable to conformational variations and the nature of hydrogen bonding networks. mdpi.comresearchgate.net One polymorph establishes a three-dimensional network, while the other forms distinct layers. researchgate.net

In many benzamide and sulfonamide structures, hydrogen bonds are the dominant intermolecular interactions. mdpi.com For instance, in the crystal structure of 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, molecules are linked by both N-H···O and C-H···O hydrogen bonds, which collectively form an infinite tape-like structure. researchgate.net The N-H of the amide group typically acts as a hydrogen bond donor, while the carbonyl oxygen is a primary acceptor. However, in some cases, methoxy (B1213986) oxygen atoms can also act as hydrogen bond acceptors. mdpi.com The ability of these molecules to form different hydrogen-bonding patterns, such as chains or dimers, is a key factor in the phenomenon of polymorphism. researchgate.net

Comprehensive Spectroscopic Signatures and Their Interpretations

Spectroscopic methods are indispensable for the complete structural elucidation and characterization of organic molecules in various states.

Specific NMR data for this compound is not detailed in the provided sources, but a full structural assignment can be predicted based on its constituent parts and data from analogs like 4-ethoxy-N-(3-methoxyphenyl)benzamide. spectrabase.com

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on both rings, with their chemical shifts and coupling patterns determined by the substitution pattern. The ethoxy group would present as a triplet (for the -CH₃) and a quartet (for the -OCH₂-). The methoxy group (-OCH₃) would appear as a singlet, likely around 3.8-4.0 ppm. The amide proton (N-H) would appear as a broad singlet, typically in the downfield region (δ > 8 ppm).

¹³C NMR: The carbon spectrum would show signals for each unique carbon atom. The carbonyl carbon (C=O) is expected in the 165-170 ppm range. rsc.org Aromatic carbons would appear between 110 and 160 ppm, with carbons attached to oxygen (C-O) resonating at the lower end of that range. The carbons of the ethoxy and methoxy groups would appear in the upfield region.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would confirm ¹H-¹H coupling relationships within the aromatic rings and the ethoxy group. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate proton signals with their directly attached carbons and with carbons two to three bonds away, respectively, allowing for unambiguous assignment of all ¹H and ¹³C signals and confirming the connectivity of the entire molecule. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Amide (N-H) > 8.0 (broad singlet) -
Carbonyl (C=O) - ~166
Aromatic (C-H) 6.5 - 8.0 (multiplets) 105 - 140
Aromatic (C-N, C-C=O) - 125 - 145
Aromatic (C-O) - 155 - 160
Methoxy (-OCH₃) ~3.9 (singlet) ~56
Ethoxy (-OCH₂CH₃) ~4.0 (quartet) ~64
Ethoxy (-OCH₂CH₃) ~1.4 (triplet) ~15

This table provides estimated NMR chemical shifts based on general principles and data from analogous compounds.

Vibrational spectroscopy provides a fingerprint of the molecule by probing its vibrational modes. While specific spectra for this compound are not available, the expected characteristic bands can be identified based on its functional groups and studies of similar benzamides. researchgate.netesisresearch.org

N-H Stretch: A prominent band is expected in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond. Its exact position and broadness can indicate the strength of hydrogen bonding. esisresearch.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and methoxy groups are found just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A very strong absorption band between 1630 and 1680 cm⁻¹ is characteristic of the carbonyl group stretching vibration. This is one of the most intense and easily identifiable bands in the IR spectrum of an amide.

N-H Bend and C-N Stretch (Amide II band): This band, appearing between 1510 and 1570 cm⁻¹, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.

C-O-C Stretches: Asymmetric and symmetric stretching vibrations of the ether linkages (both methoxy and ethoxy) are expected in the 1250-1000 cm⁻¹ region.

Raman spectroscopy would provide complementary information, often being more sensitive to the symmetric vibrations of the non-polar parts of the molecule, such as the aromatic ring breathing modes. currentseparations.com

Table 3: Principal IR/Raman Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Amide 3200 - 3400
C-H Stretch Aromatic 3000 - 3100
C-H Stretch Aliphatic (ethoxy, methoxy) 2850 - 3000
C=O Stretch (Amide I) Carbonyl 1630 - 1680
N-H Bend / C-N Stretch (Amide II) Amide 1510 - 1570
C=C Stretch Aromatic Ring 1450 - 1600
C-O-C Stretch Ether 1000 - 1250

This table summarizes the expected frequencies for the main vibrational modes based on functional group analysis.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from its two aromatic rings and the amide chromophore. The primary electronic transitions observed are typically π → π* and n → π*.

π → π Transitions:* These are high-energy, high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene (B151609) rings. These are expected to appear in the UV region, likely below 300 nm. researchgate.net

n → π Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. These absorptions typically occur at longer wavelengths than the π → π* transitions.

The conjugation between the aromatic rings and the amide group, as well as the presence of auxochromic substituents like the methoxy and ethoxy groups, influences the exact position (λ_max) and intensity of these absorption bands.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound (C₁₆H₁₇NO₃), the exact mass can be calculated and confirmed through high-resolution mass spectrometry. The fragmentation pattern, typically obtained through techniques like electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS), provides critical information about the molecule's structural components.

While specific experimental data for this compound is not available, a predictive analysis suggests potential fragmentation pathways based on the functional groups present. Cleavage of the amide bond (C-N) is a common fragmentation route for benzamides, which would likely yield fragments corresponding to the benzoyl moiety and the ethoxyphenylamine portion. Key predicted fragmentation events would include:

Formation of the 2-methoxybenzoyl cation: Cleavage of the amide bond would likely produce a prominent ion at m/z 135, corresponding to [C₈H₇O₂]⁺.

Formation of the 3-ethoxyaniline (B147397) radical cation: The corresponding fragment [C₈H₁₀NO]⁺• would have an m/z of 136.

Further Fragmentation: The 2-methoxybenzoyl cation could lose carbon monoxide (CO) to form a phenyl cation at m/z 107, which might subsequently lose a methyl radical to yield an ion at m/z 92. The ethoxyphenyl portion could undergo cleavage of the ethyl group, resulting in a loss of 28 Da (C₂H₄).

A systematic study would be required to confirm these pathways and establish a definitive fragmentation map.

Table 1: Predicted Core Mass Spectrometry Fragments for this compound

Predicted Fragment Ion Predicted m/z Chemical Formula
Molecular Ion [M]⁺ 271 C₁₆H₁₇NO₃
[2-methoxybenzoyl]⁺ 135 C₈H₇O₂
[3-ethoxyphenylamine]⁺• 136 C₈H₁₀NO
[M - OCH₃]⁺ 240 C₁₅H₁₄NO₂

Note: This table is based on theoretical fragmentation patterns and awaits experimental verification.

Polymorphism and Solid-State Characteristics

The solid-state properties of a compound, which are governed by its crystalline arrangement, are critical for applications in pharmaceuticals and material sciences. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly affect properties like solubility, stability, and bioavailability.

Currently, there are no published studies identifying or characterizing polymorphs of this compound. The identification of different crystalline polymorphs typically involves crystallization experiments under a variety of conditions, such as different solvents, temperatures, and pressures. Techniques like single-crystal and powder X-ray diffraction (PXRD) are essential for unambiguously identifying and characterizing distinct polymorphic forms. Each polymorph would exhibit a unique PXRD pattern and possess different unit cell parameters. Studies on related N-arylbenzamides have revealed the existence of distinct polymorphs, suggesting that this compound may also exhibit polymorphism. mdpi.comresearchgate.net

The methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups can also act as weaker hydrogen bond acceptors. The interplay between these potential interactions, along with π-π stacking of the aromatic rings, would define the three-dimensional crystal packing. Different packing arrangements (i.e., different polymorphs) would result in variations in density, melting point, and mechanical properties. Detailed structural analysis via single-crystal X-ray diffraction would be necessary to map these interactions and understand their impact. For instance, studies on similar molecules have shown that variations in hydrogen bonding can lead to either three-dimensional networks or layered structures, significantly altering the material's properties. mdpi.comresearchgate.net

Thermal analysis techniques are crucial for characterizing the thermal stability and phase behavior of a compound. nih.govabo.fi

Differential Thermal Analysis (DTA) or the related technique, Differential Scanning Calorimetry (DSC), measures the difference in temperature between a sample and a reference as heat is applied. DTA can detect thermal events such as melting, crystallization, and solid-solid phase transitions between polymorphs. nist.gov An endothermic peak on a DTA curve typically corresponds to a melting point, while both endothermic or exothermic peaks can signify polymorphic phase transitions.

No specific TGA or DTA data has been published for this compound. Such an analysis would be required to determine its melting point, thermal stability, and to investigate the potential for temperature-induced phase transitions between different crystalline forms.

Table 2: List of Compounds Mentioned

Compound Name
This compound
N-arylbenzamides

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can determine the electronic structure and energy of a molecule, providing a basis for understanding its stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy conformation. researchgate.net Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost for organic molecules. nih.govajchem-a.com

Table 1: Representative Optimized Geometrical Parameters for N-(3-ethoxyphenyl)-2-methoxybenzamide (Illustrative Data) This table presents hypothetical data based on typical values for similar benzamide (B126) structures, as specific published DFT results for this compound are not available.

ParameterBond/AtomsCalculated Value (Å or °)
Bond Length (Å)C=O (Amide)1.245
C-N (Amide)1.360
C-O (Methoxy)1.372
Bond Angle (°)O=C-N122.5
C-N-C (Amide)128.0
C-O-C (Ethoxy)118.5
Dihedral Angle (°)Phenyl Ring 1 - Amide Plane30.5

The electronic properties of a molecule are further elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests higher polarizability and greater chemical reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the charge distribution and reactive sites within a molecule. nih.govresearchgate.net It maps the electrostatic potential onto the electron density surface, where red regions indicate negative potential (nucleophilic sites, rich in electrons) and blue regions indicate positive potential (electrophilic sites, poor in electrons). ajchem-a.comnih.gov For this compound, the MEP would likely show negative potential around the carbonyl oxygen and ether oxygen atoms, making them potential hydrogen bond acceptors, while the amide hydrogen would represent a positive region, acting as a hydrogen bond donor. nih.gov

Table 2: Representative Quantum Chemical Descriptors for this compound (Illustrative Data) This table presents hypothetical data based on typical values for similar compounds, as specific published results for this compound are not available.

DescriptorCalculated Value (eV)Significance
HOMO Energy-6.25Electron-donating ability
LUMO Energy-1.10Electron-accepting ability
Energy Gap (ΔE)5.15Chemical reactivity and stability

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are used to simulate how a molecule interacts with its environment, particularly with biological macromolecules like proteins. These simulations are essential in drug discovery for predicting binding modes and affinities.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor), such as a protein. researchgate.net The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a scoring function, which estimates the binding energy. ugm.ac.id A more negative binding energy score typically indicates a more favorable and stable interaction. nih.gov

For this compound, docking studies would be performed against relevant protein targets to predict its potential biological activity. The results would highlight key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the protein's active site. researchgate.net

Table 3: Representative Molecular Docking Results for this compound (Illustrative Data) This table presents hypothetical data as specific published docking studies for this compound are not available.

Protein Target (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Example Target (e.g., Tyrosine Kinase)-8.5ASP 180Hydrogen Bond with Amide N-H
LEU 120, PHE 182Hydrophobic/Pi-Stacking with Phenyl Rings

Molecular Dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. nih.gov In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. researchgate.net Starting from the docked pose, the simulation calculates the trajectories of atoms over a specific period, revealing how the ligand's conformation changes and how the binding interactions are maintained. mdpi.comresearchgate.net

A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over the simulation time suggests that the complex is in a stable equilibrium. nih.gov These simulations can confirm the persistence of key hydrogen bonds and other interactions, providing stronger evidence for the predicted binding mode. nih.gov

Table 4: Representative Molecular Dynamics Simulation Parameters (Illustrative Data) This table presents hypothetical data as specific published MD simulations for this compound are not available.

ParameterValueInterpretation
Simulation Time100 nsDuration of the simulation to assess stability.
Average Ligand RMSD1.5 ÅLow value indicates stable binding within the pocket.
Binding Free Energy (MM-GBSA)-55 kcal/molA more refined estimate of binding affinity.

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

A pharmacophore model can be generated based on the structure of a known active ligand like this compound. This model then serves as a 3D query for virtual screening of large chemical databases to identify other, structurally diverse compounds that possess the same essential features. mdpi.com This ligand-based approach is valuable for discovering novel scaffolds that may have similar or improved biological activity. researchgate.net

Table 5: Potential Pharmacophoric Features of this compound This table lists features that would likely be included in a pharmacophore model based on the compound's structure.

Feature TypeStructural Origin
Hydrogen Bond Donor (HBD)Amide N-H group
Hydrogen Bond Acceptor (HBA)Amide C=O group, Ether oxygens
Aromatic Ring (AR)2-methoxyphenyl ring, 3-ethoxyphenyl ring
Hydrophobic Feature (HY)Ethyl group, Phenyl rings

Table of Compounds Mentioned

Compound Name
This compound

Biochemical and Molecular Biological Investigations Non Clinical Focus

Enzyme and Receptor Modulation Studies

Filamenting temperature-sensitive mutant Z (FtsZ) is a crucial protein in bacterial cell division and a validated target for novel antibacterial agents. While derivatives of 3-methoxybenzamide (B147233) have been identified as inhibitors of FtsZ, a specific investigation into the inhibitory activity of N-(3-ethoxyphenyl)-2-methoxybenzamide against FtsZ has not been detailed in the available scientific literature. nih.govnih.govmdpi.commdpi.com Research has focused on simpler benzamide (B126) structures and their subsequent optimization, but data directly implicating this compound in FtsZ modulation is not present in the reviewed sources.

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, making them a target for cancer therapeutics. nih.govnih.govrsc.org Various benzamide derivatives have been explored as HDAC inhibitors. nih.gov However, specific studies detailing the inhibitory mechanism or potency of this compound against any HDAC isoform, including HDAC2, are not described in the accessible scientific reports. nih.govrsc.orgresearchgate.net

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are employed in the symptomatic treatment of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.govnih.govmdpi.commdpi.com Although various carbamates and other aromatic compounds have been evaluated for their cholinesterase inhibitory potential, there is no specific data available from the reviewed literature to suggest that this compound has been investigated for its ability to inhibit either AChE or BChE. nih.govnih.govmdpi.commdpi.com

Rho-associated kinase (ROCK) is a serine/threonine kinase involved in the regulation of the actin cytoskeleton and is implicated in various cardiovascular diseases and cancer. nih.govresearchgate.netpeerj.comresearchgate.net Benzamide derivatives have been a subject of research as potential ROCK1 inhibitors. nih.govpeerj.com Despite this, specific research findings on the interaction between this compound and ROCK1, including any potential inhibitory activity, are not available in the reviewed scientific literature. nih.govresearchgate.netpeerj.comresearchgate.net

Signal peptidase IB (SpsB) is an essential enzyme in bacterial protein secretion and represents a potential target for new antibiotics. A thorough review of available literature did not yield any studies focused on the inhibition of SpsB by this compound.

The epidermal growth factor receptor (EGFR) is a key target in oncology, and its tyrosine kinase (TK) domain is the site of action for many targeted cancer therapies. researchgate.netresearchgate.netnih.govnih.govmdpi.com While various classes of compounds, including those with quinazoline (B50416) and pyrimidine (B1678525) scaffolds, have been developed as EGFR-TK inhibitors, there is no specific mention or data in the reviewed scientific literature regarding the evaluation of this compound as an inhibitor of EGFR-TK. researchgate.netresearchgate.netnih.govnih.govmdpi.com

Summary Table of Research Findings

Target Enzyme/ReceptorResearch Findings for this compound
FtsZNo specific data available.
HDAC2No specific data available.
Cholinesterases (AChE/BChE)No specific data available.
ROCK1No specific data available.
SpsBNo specific data available.
EGFR-TKNo specific data available.

Sphingosine-1-phosphate receptor (S1P5) Agonism

Scientific literature available in public databases lacks specific data regarding the activity of this compound as an agonist for the Sphingosine-1-phosphate receptor 5 (S1P5). While S1P5 is a known therapeutic target, particularly in the context of the nervous and immune systems, direct evidence linking it to this specific benzamide derivative has not been established in the reviewed sources. nih.gov

Cellular Pathway Modulation and Mechanistic Insights

Effects on Cell Proliferation and Viability in Defined Cell Line Models

There is limited specific information in the public domain detailing the effects of this compound on cell proliferation, viability, apoptosis, or DNA synthesis in defined cell line models. However, various other substituted benzamide derivatives have been widely investigated for their anti-proliferative and pro-apoptotic activities across numerous cancer cell lines. For instance, certain gallic acid-derived benzamides have demonstrated the ability to significantly decrease cell viability and induce apoptosis in colon carcinoma cells. nih.gov Similarly, other complex benzamide-containing hybrids have been shown to trigger cell cycle arrest and apoptosis. mdpi.com These findings highlight the potential of the benzamide scaffold as a pharmacophore for developing agents that interfere with cancer cell proliferation, though direct experimental evidence for this compound is not presently available.

Modulation of Key Signaling Pathways

Research into the broader class of 2-methoxybenzamide (B150088) derivatives indicates a significant role in modulating the Hedgehog (Hh) signaling pathway. nih.gov This pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers. nih.govnih.gov

The canonical Hedgehog signaling pathway is initiated when a Hedgehog ligand (such as Sonic Hedgehog, SHH) binds to the Patched (PTCH1) receptor. This binding relieves the inhibition that PTCH1 exerts on Smoothened (SMO), a G-protein-coupled receptor-like protein. The activation of SMO leads to a downstream cascade that ultimately activates the Glioma-associated oncogene (GLI) family of transcription factors, which then translocate to the nucleus and induce the expression of target genes responsible for cell proliferation and survival. nih.govnih.gov

Studies on 2-methoxybenzamide derivatives have shown that they can act as potent inhibitors of the Hh signaling pathway. nih.gov The mechanism of action for this class of compounds involves targeting the SMO protein, preventing its activation even in the presence of Hh ligands. This inhibition of SMO effectively blocks the entire downstream signaling cascade, preventing the nuclear translocation of GLI and the transcription of Hh target genes. nih.gov

Regarding other signaling pathways, there is no specific information in the reviewed literature detailing the effects of this compound on NFκB activation, hTERT, c-Myc, or PD-L1 gene expression.

Table 1: Key Proteins in the Canonical Hedgehog Signaling Pathway

ProteinClassFunction in Pathway
Hedgehog (e.g., SHH) LigandInitiates signaling by binding to PTCH1.
Patched (PTCH1) ReceptorTransmembrane protein that inhibits SMO in the absence of a ligand.
Smoothened (SMO) TransducerGPCR-like protein that, when active, initiates the intracellular signal cascade. It is a key target for inhibitors like the 2-methoxybenzamide class. nih.gov
Suppressor-of-fused (SUFU) RegulatorIntracellular protein that sequesters GLI transcription factors in the cytoplasm.
Glioma-associated (GLI) Transcription FactorEffector of the pathway; translocates to the nucleus to activate target gene expression. nih.gov

Interactions with Intracellular Macromolecules

Direct experimental data on the interaction of this compound with intracellular macromolecules such as nucleic acids or tubulin is not available in the public literature. While some antiparasitic compounds, like diamidines, are known to exert their effect by binding within the minor groove of DNA, this mechanism has not been demonstrated for this specific benzamide derivative. The potential for tubulin interaction, a mechanism employed by many anti-proliferative agents, also remains uninvestigated for this compound.

Antiparasitic and Antimicrobial Activity Research (Mechanism-focused)

Investigation of Trypanosoma brucei Inhibition and its Molecular Basis

Human African Trypanosomiasis (HAT), or "Sleeping Sickness," is caused by the protozoan parasite Trypanosoma brucei. The search for new, effective, and safe therapeutics is a critical area of research.

While this compound has not been specifically identified as a T. brucei inhibitor in the reviewed literature, its core structure, 2-methoxybenzamide, is a component of other synthetic molecules that have been expressly designed and tested for this purpose. Medicinal chemistry efforts have led to the development of potent T. brucei inhibitors based on an N-phenyl benzamide scaffold. nih.gov For example, a series of N-(2-aminoethyl)-N-phenyl benzamides, which includes derivatives containing the 2-methoxybenzoyl group, were synthesized and showed potent activity against the parasite. nih.gov

This suggests that the 2-methoxybenzamide moiety is considered a viable component in the rational design of antiparasitic agents. The precise molecular basis for the activity of these related benzamides against T. brucei has not been fully elucidated but is the subject of ongoing hit-to-lead optimization campaigns. nih.gov General mechanisms for other trypanocidal drugs include interference with DNA replication, inhibition of essential enzymes like ornithine decarboxylase, or targeting specific cellular uptake pathways in the parasite.

Table 2: Activity of a Related Benzamide Derivative Against Trypanosoma brucei

CompoundScaffoldTarget OrganismIn Vitro Activity (EC₅₀)
2-trifluoromethyl-4-flurobenzoyl derivative 43N-(2-aminoethyl)-N-phenyl benzamideTrypanosoma brucei0.59 µM nih.gov

Broader Spectrum Antimicrobial Effects and Underlying Mechanisms

Currently, there is no publicly available scientific literature detailing the broader spectrum antimicrobial effects or the specific underlying antimicrobial mechanisms of the chemical compound This compound .

Extensive searches of chemical and biological research databases have not yielded any studies that have specifically investigated this compound for its activity against microbial agents such as bacteria or fungi. Consequently, there are no research findings, data on its spectrum of activity, or established mechanisms of action to report.

While the broader class of benzamide and methoxybenzamide derivatives has been a subject of interest in antimicrobial research, with various studies exploring their potential as antibacterial and antifungal agents, these findings are not directly applicable to the specific, unstudied compound This compound . The antimicrobial properties of such derivatives are highly dependent on their specific structural features, and activity cannot be presumed without direct experimental evidence.

Therefore, any discussion on the antimicrobial profile of This compound would be purely speculative and would not adhere to the required standards of scientific accuracy based on published research. Further empirical studies are required to determine if this compound possesses any antimicrobial properties.

Advanced Research Applications and Future Directions

Role of N-(3-ethoxyphenyl)-2-methoxybenzamide as a Biochemical Research Probe

A biochemical research probe is a molecule used to study biological systems, such as proteins, enzymes, or cellular pathways. The utility of a compound as a probe is determined by its ability to interact with a biological target with high affinity and specificity. The structure of this compound suggests its potential for development into such a tool.

Benzamide (B126) derivatives are frequently developed into highly specific probes. A notable example is the creation of radiolabeled benzamides for use in Positron Emission Tomography (PET) imaging. For instance, 4-¹¹C-methoxy N-(2-diethylaminoethyl) benzamide has been synthesized and evaluated as a PET probe to selectively target and image melanoma. nih.gov This was achieved by labeling the compound with Carbon-11, a positron-emitting isotope. nih.gov This precedent suggests that this compound could similarly be modified, for example, by isotopic labeling of its methoxy (B1213986) or ethoxy groups, to create a novel probe for PET imaging or other sensitive detection methods.

Furthermore, probes can be designed to be "activity-based," meaning they covalently bind to active enzymes, allowing for their identification and characterization within a complex biological sample. nih.gov Given the history of benzamides as enzyme inhibitors, derivatives of this compound could be functionalized with reactive groups to create activity-based probes for specific enzyme classes, such as hydrolases or transferases. The development of such probes is crucial for mapping biochemical pathways and identifying new drug targets. nih.gov

Contribution to the Discovery and Development of Novel Bioactive Scaffolds

A bioactive scaffold is a core chemical structure that can be systematically modified to create a library of related compounds with diverse biological activities. The benzamide framework is a well-established and versatile scaffold in drug discovery. mdpi.com It is present in a wide array of approved drugs and clinical candidates, demonstrating its favorable properties for biological activity.

The amide bond in benzamides is a key feature, often involved in critical hydrogen bonding interactions with biological targets. mdpi.com The synthesis of various benzamide derivatives allows for detailed structure-activity relationship (SAR) studies, where different substituents are introduced to optimize potency, selectivity, and pharmacokinetic properties. mdpi.com

The this compound structure itself can be considered a novel scaffold. The specific arrangement of the ethoxy and methoxy groups on the phenyl rings provides a distinct three-dimensional shape and electronic distribution that can be exploited for binding to unique biological targets. Researchers can use this compound as a starting point, or "fragment," to build more complex molecules with enhanced or entirely new biological functions, including potential anti-inflammatory, antimicrobial, or anticancer activities. mdpi.comresearchgate.net

Interdisciplinary Research Opportunities in Medicinal Chemistry and Chemical Biology

The exploration of this compound and its analogues resides at the nexus of medicinal chemistry and chemical biology.

Medicinal Chemistry: The primary focus here is the design and synthesis of new molecules. Chemists can employ various synthetic strategies to modify the this compound scaffold. mdpi.comnanobioletters.com This could involve:

Altering the substituents on either phenyl ring to probe interactions with a target protein.

Replacing the phenyl rings with other aromatic or heterocyclic systems.

Modifying the central amide linker to alter the compound's rigidity and conformation.

Conventional solution-based synthesis methods are often used for creating new benzamides, providing a straightforward path to generating a library of derivatives for biological testing. mdpi.comresearchgate.net

Chemical Biology: This field uses the tools of chemistry to understand biological processes. Once synthesized, the new derivatives of this compound can be used to:

Screen for inhibition of specific enzymes, such as acetylcholinesterase (AChE) or carbonic anhydrases (CAs), which are implicated in neurological disorders and other diseases. mdpi.comnih.gov

Investigate their effects on cellular signaling pathways.

Identify their molecular targets using techniques like proteomic profiling. nih.gov

This iterative cycle, where medicinal chemists synthesize compounds and chemical biologists test them, drives the discovery of new therapeutic agents and provides deeper insights into the mechanisms of disease.

Below is a table showcasing the inhibitory activities of various benzamide derivatives against key enzymes, illustrating the potential of this chemical class.

Compound DerivativeTarget EnzymeInhibitory Activity (Ki or IC₅₀)Reference
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)AChEIC₅₀ = 0.056 µM mdpi.com
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)BACE1IC₅₀ = 9.01 µM mdpi.com
Benzenesulfonamide-benzamide hybrid (Compound 3g)hCA IKi = 4.07 ± 0.38 nM nih.gov
Benzenesulfonamide-benzamide hybrid (Compound 3g)hCA IIKi = 10.68 ± 0.98 nM nih.gov
Benzenesulfonamide-benzamide hybrid (Compound 3g)AChEKi = 8.91 ± 1.65 nM nih.gov

This table demonstrates the potent enzyme inhibitory activity found in the benzamide class of compounds, suggesting a promising avenue for the investigation of this compound derivatives.

Future Perspectives in Benzamide-Based Chemical Research and Design

The future of research involving benzamide scaffolds like this compound is promising and multifaceted. A key trend is the design of multi-target compounds, where a single molecule is engineered to interact with multiple biological targets involved in a disease pathway. mdpi.com This approach can lead to more effective therapies with potentially reduced chances of drug resistance.

Another significant direction is the integration of "green chemistry" principles into the synthesis of benzamides. pmarketresearch.com This involves using more environmentally friendly solvents, catalysts, and reaction conditions to reduce the ecological footprint of chemical research and manufacturing. pmarketresearch.com

Furthermore, the applications for benzamides are expanding beyond pharmaceuticals into fields like materials science, where they are being incorporated into advanced polymers and other materials due to their thermal stability and chemical resistance. pmarketresearch.com The inherent versatility of the benzamide scaffold ensures its continued relevance. Future research on this compound and its analogues will likely focus on:

Computational Modeling: Using computer-aided drug design to predict the biological activity of new derivatives and optimize their structures for specific targets.

High-Throughput Screening: Rapidly testing large libraries of benzamide derivatives against a wide range of biological targets to uncover new activities.

Elucidation of Novel Mechanisms: Investigating how these compounds achieve their biological effects at a molecular level, which could reveal new insights into disease biology.

Q & A

Q. Q. How does this compound compare to structurally related sirtuin modulators (e.g., ’s compound)?

  • Methodology :
  • Perform head-to-head assays (e.g., SIRT1/2 inhibition).
  • Compare binding modes via crystallography (if available) or HDX-MS (hydrogen-deuterium exchange).
  • Assess selectivity using kinase profiling panels (e.g., Eurofins) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.